1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the 5-Methylisoxazole-3-carbonyl Intermediate
Starting Materials: 5-Methylisoxazole and an appropriate acylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures.
-
Coupling with Piperidine
Starting Materials: The 5-Methylisoxazole-3-carbonyl intermediate and piperidine.
Reaction Conditions: This step often involves the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent like DMF (Dimethylformamide).
-
Formation of the Imidazolidine-2,4-dione Core
Starting Materials: The coupled product from the previous step and phenyl isocyanate.
Reaction Conditions: This cyclization reaction is typically performed under reflux conditions in a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple steps with precision.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are crucial for its biological activity.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylquinazoline-2,4-dione: Similar structure but with a quinazoline core.
4-(2-Fluorophenyl)-3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one: Contains a triazole ring instead of an imidazolidine.
Uniqueness
1-(1-(5-Methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-11-16(20-27-13)18(25)21-9-7-14(8-10-21)22-12-17(24)23(19(22)26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAPXLGGLNSVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.